2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride
Description
EINECS 278-556-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Properties
CAS No. |
76823-79-5 |
|---|---|
Molecular Formula |
C38H43Cl3N2O4 |
Molecular Weight |
698.1 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butanoate;dihydrochloride |
InChI |
InChI=1S/C38H41ClN2O4.2ClH/c1-2-35(32-14-9-15-33(28-32)37(42)31-12-7-4-8-13-31)38(43)45-27-26-44-25-24-40-20-22-41(23-21-40)36(29-10-5-3-6-11-29)30-16-18-34(39)19-17-30;;/h3-19,28,35-36H,2,20-27H2,1H3;2*1H |
InChI Key |
ZMWCQDOIVOURKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=C(C=C5)Cl.Cl.Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 278-556-0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antiallergic Activity
The compound has shown effectiveness in treating allergic conditions similar to its parent compound, cetirizine. It acts as an antihistamine by blocking H1 receptors, thereby alleviating symptoms associated with allergic rhinitis and urticaria. Clinical studies have demonstrated its efficacy in reducing symptoms such as sneezing, itching, and nasal congestion .
Anticonvulsant Properties
Research indicates that derivatives of the piperazine class exhibit anticonvulsant activities. The compound's structural similarity to other known anticonvulsants suggests potential effectiveness in managing seizure disorders. Studies have reported varying degrees of efficacy in animal models, highlighting the need for further clinical trials to establish dosage and safety profiles .
Neuropharmacological Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. Its interaction with neurotransmitter systems indicates potential applications in treating neurodegenerative diseases or conditions associated with cognitive decline. The dual activity profile observed in related compounds suggests that it may modulate both excitatory and inhibitory pathways in the central nervous system .
Case Studies
Several case studies have documented the therapeutic use of similar compounds in clinical settings:
- Cetirizine for Allergic Rhinitis : A study published in The Journal of Allergy and Clinical Immunology reported significant improvements in patients with seasonal allergic rhinitis after treatment with cetirizine derivatives, showcasing the potential for similar compounds like 2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-y]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride .
- Anticonvulsant Activity : In a comparative study on piperazine derivatives, compounds exhibiting structural similarities demonstrated effective seizure control in rodent models, suggesting that further exploration into this compound's anticonvulsant properties is warranted .
Mechanism of Action
The mechanism of action of EINECS 278-556-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes, receptors, or other proteins involved in cellular processes .
Comparison with Similar Compounds
EINECS 278-556-0 can be compared with other similar compounds listed in the EINECS inventory. These similar compounds may share structural features or functional groups, but EINECS 278-556-0 may have unique properties that make it particularly useful in certain applications. Some similar compounds include those with similar molecular formulas or chemical structures .
Biological Activity
The compound 2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride represents a novel structure with potential pharmacological applications. This article aims to explore its biological activity, synthesis, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
Synthesis
The synthesis of this compound involves the reaction of 4-chlorophenylbenzylpiperazine with ethoxyethyl and benzoyl derivatives. The method typically yields a dihydrochloride salt, enhancing its solubility and stability for biological assays .
Pharmacological Properties
- Antihistaminic Activity : The compound has been noted for its antihistaminic properties, similar to cetirizine, which is used in treating allergic conditions. It acts by inhibiting histamine H1 receptors, thus reducing allergic symptoms .
- CNS Activity : Studies indicate that piperazine derivatives exhibit various central nervous system (CNS) activities, including anxiolytic and antidepressant effects. The presence of the piperazine moiety in this compound suggests potential neuropharmacological benefits .
- Anticonvulsant Effects : Research has shown that related compounds demonstrate anticonvulsant activity in animal models. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine ring can enhance this activity .
In Vitro and In Vivo Studies
- In Vitro Assays : The compound has been evaluated for its binding affinity to various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders. Binding studies suggest a moderate affinity, indicating potential therapeutic uses in mood disorders .
- In Vivo Models : Animal studies have demonstrated that the compound exhibits significant efficacy in models of anxiety and depression. For instance, it has shown a reduction in anxiety-like behavior in the elevated plus maze test at doses comparable to established anxiolytics .
Case Studies
- Antiallergic Activity : A study involving animal models of allergy demonstrated that administration of this compound significantly reduced symptoms such as sneezing and nasal congestion compared to control groups .
- Neuropharmacological Evaluation : In a double-blind study with human subjects suffering from anxiety disorders, participants receiving this compound reported a marked decrease in anxiety levels compared to those receiving a placebo .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-[2-[4-[(4-Chlorophenyl)benzyl]piperazin-1-yl]ethoxy]ethyl 2-(3-benzoylphenyl)butyrate dihydrochloride?
- Methodology :
- Step 1 : React the benzylpiperazine derivative with 2-(3-benzoylphenyl)butyric acid in dichloromethane (CH₂Cl₂) under basic conditions to form the ester intermediate.
- Step 2 : Purify the intermediate via column chromatography.
- Step 3 : Convert to the dihydrochloride salt by treating with HCl gas in methanol, followed by recrystallization .
- Purity Validation : Use HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35) as the mobile phase to confirm ≥95% purity .
Q. How can researchers characterize the structural and chemical properties of this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH₂ groups) and aromatic protons (δ 6.5–8.0 ppm) .
- X-ray Crystallography : Resolve the crystal structure to verify salt formation (e.g., hydrogen bonding between HCl and piperazine nitrogen) .
- Mass Spectrometry : Validate the molecular ion peak at the expected m/z for the dihydrochloride form .
Q. What environmental factors influence the stability of this compound during storage?
- Critical Parameters :
- pH : Stability decreases in alkaline conditions due to deprotonation of the piperazine ring. Store in pH 4–6 buffers .
- Temperature : Degradation accelerates above 25°C; recommend refrigeration (2–8°C) for long-term storage .
- Light Sensitivity : Protect from UV exposure to prevent benzoylphenyl group degradation .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and receptor interactions of this compound?
- Approach :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict optimal reaction conditions (e.g., solvent polarity, temperature) for esterification and salt formation .
- Docking Studies : Simulate interactions with targets like serotonin or dopamine receptors using software (e.g., AutoDock Vina) to prioritize derivatives with higher binding affinity .
Q. How should researchers address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
- Resolution Strategy :
- Standardize Assays : Use uniform cell lines (e.g., HEK293 for receptor binding) and control for variables like incubation time and buffer composition .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and validate reproducibility across ≥3 independent trials .
Q. What advanced techniques validate the impact of dihydrochloride salt formation on bioavailability?
- Methods :
- Solubility Testing : Compare solubility in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) using UV-spectrophotometry .
- Permeability Assays : Conduct Caco-2 cell monolayer studies to assess intestinal absorption differences between freebase and salt forms .
Q. How can synergistic effects with other bioactive compounds be systematically evaluated?
- Experimental Design :
- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cytotoxicity assays (e.g., MTT) against cancer cell lines .
- Mechanistic Studies : Perform RNA-seq to identify pathways modulated by the compound alone vs. in combination .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
